molecular formula C10H8N2O2 B1433829 Methyl quinazoline-2-carboxylate CAS No. 1607787-61-0

Methyl quinazoline-2-carboxylate

Cat. No.: B1433829
CAS No.: 1607787-61-0
M. Wt: 188.18 g/mol
InChI Key: RXEQRGJSVWMYBS-UHFFFAOYSA-N
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Description

Methyl quinazoline-2-carboxylate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl quinazoline-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminobenzamide with methyl chloroformate under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Another method involves the oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate in an eco-friendly solvent like ethyl acetate . This method employs manganese and tert-butyl hydroperoxide as catalysts.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Cyclization Reactions

Quinazolines, including methyl quinazoline-2-carboxylate derivatives, can be synthesized via cyclization reactions. For instance, the cyclization of *N-*phenylbenzimidoyl chloride derivatives can be achieved by heating with ethyl cyanoformate in the presence of tin tetrachloride .

Reactions with Amines

Quinazolines can be synthesized from 2-aminobenzylamines and amines under aerobic conditions, often catalyzed by metals . These reactions typically involve oxidative condensation pathways, proceeding through imine generation, trans-imination, and intramolecular C-N coupling, followed by aromatization .

DMAP-Catalyzed Reactions

4-Dimethylaminopyridine (DMAP) can catalyze the synthesis of quinazoline-2,4-diones from 2-amino-N-methylbenzamides . These reactions involve the use of (Boc)₂O as a carbonyl donor and proceed through unstable carbamic-carbonic anhydride intermediates .

Hydrolysis

Esters, including this compound, can undergo hydrolysis to yield the corresponding carboxylic acids . Basic hydrolysis of ester derivatives affords the free carboxylic acid derivatives .

Electrophilic Substitution

The quinazoline ring is subject to electrophilic substitution, which allows for further functionalization of the compound.

Metal-Catalyzed Reactions

Transition metals catalyze various synthetic methods for compounds containing the quinazoline scaffold . These reactions facilitate the synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols with benzylamines under aerobic oxidative conditions .

Data Tables

Table 1: Docking Scores of Quinazoline Derivatives

CompoundDocking Score (kcal/mol)
5b -11.9746
6a -11.0161
6b -12.5924
6c -16.2153
6d -13.4928
6e -14.0872
7a -12.6606
7b -11.3566

Table 2: Aurora A Inhibition by Quinazoline Derivatives

CompoundAurora A (Inhibition %)
6a 7.64 ± 1.19
6b 28.48 ± 2.40
6c 14.83 ± 0.14
6d 22.18 ± 1.86
6e 51.78 ± 0.38

These tables provide insight into the activity and binding affinities of different quinazoline derivatives, highlighting their potential in drug design . Compound 6e , for example, exhibits significant Aurora A inhibition and a favorable docking score .

Scientific Research Applications

Anticancer Activity

MQC and its derivatives have been extensively studied for their anticancer properties. Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, MQC has shown promising results with IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, as detailed in Table 1.

CompoundCell LineIC50 (µg/mL)
MQCHepG215.3
MQCMCF-720.98

Studies have demonstrated that modifications to the quinazoline core can significantly enhance anticancer activity. For example, compounds derived from MQC have been synthesized and evaluated, revealing that certain derivatives outperform established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

MQC exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Comparative studies have shown that some MQC derivatives are effective against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that specific substitutions on the quinazoline ring can enhance antibacterial efficacy .

Building Block for Complex Molecules

MQC serves as a versatile building block in organic synthesis, particularly for creating more complex quinazoline derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of novel compounds with enhanced biological activities .

Chemical Reactions Involving MQC:

  • Oxidation : Converts MQC to quinazoline-2-carboxylic acid.
  • Reduction : Produces various quinazoline-2-carboxylate derivatives.
  • Substitution : Introduces functional groups into the quinazoline ring.

Anticancer Studies

In a systematic evaluation of MQC derivatives' antiproliferative effects, several compounds were synthesized and tested against HepG2 and MCF-7 cell lines. Some derivatives exhibited IC50 values comparable to or lower than those of doxorubicin, indicating their potential as effective anticancer agents .

Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of MQC alongside various analogs. Results indicated that certain derivatives displayed enhanced activity against E. coli and drug-resistant S. aureus strains, suggesting their potential for treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of methyl quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline-2-carboxylic acid
  • Quinoxaline
  • Quinoline

Uniqueness

Methyl quinazoline-2-carboxylate is unique due to its specific methyl ester functional group, which can influence its reactivity and biological activity. Compared to quinazoline-2-carboxylic acid, the methyl ester group can enhance its solubility and stability. Quinoxaline and quinoline, while structurally similar, have different nitrogen atom positions in their rings, leading to distinct chemical and biological properties .

Biological Activity

Methyl quinazoline-2-carboxylate (MQC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of MQC, focusing on its antimicrobial, antiviral, and anticancer properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its quinazoline structure, which is a bicyclic heterocycle containing nitrogen atoms. The specific functional groups present in MQC include a methyl group and a carboxylate group at the second position of the quinazoline ring. This unique structure enhances its solubility and stability compared to other quinazoline derivatives.

The exact mechanism of action for MQC remains largely unexplored; however, it is hypothesized to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Quinazoline derivatives are known to function as kinase inhibitors, which may contribute to their biological effects.

Antimicrobial Activity

MQC has shown promising antimicrobial properties. Research indicates that quinazoline derivatives can inhibit the growth of various bacterial strains, including drug-resistant strains. For instance, a study demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pneumoniae, indicating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
MQCStaphylococcus aureus64
MQCStreptococcus pneumoniae8
MQCEscherichia coli64

Anticancer Activity

MQC has also been evaluated for its anticancer properties. Various studies have reported that quinazoline derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from MQC have shown IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)
MQCHepG215.3
MQCMCF-720.98

Case Studies

  • Antibacterial Efficacy : In a comparative study, this compound was synthesized alongside various analogs to assess their antibacterial efficacy. The results indicated that while some compounds had enhanced activity against E. coli, others showed remarkable potency against drug-resistant strains of S. aureus .
  • Anticancer Studies : Another investigation focused on the antiproliferative effects of MQC derivatives on cancer cell lines. The study revealed that modifications to the quinazoline core significantly impacted their cytotoxicity, with some derivatives outperforming established chemotherapeutic agents like doxorubicin .

Properties

IUPAC Name

methyl quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)9-11-6-7-4-2-3-5-8(7)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEQRGJSVWMYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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